molecular formula C12H11ClN2O2 B14617635 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 60872-21-1

5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B14617635
CAS No.: 60872-21-1
M. Wt: 250.68 g/mol
InChI Key: OYFJHDNCUCYMOL-UHFFFAOYSA-N
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Description

5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by chlorination of the resulting pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often employ multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, utilizing green solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ethoxy and carbonyl chloride groups make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

60872-21-1

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

5-ethoxy-1-phenylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11-8-10(12(13)16)14-15(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

OYFJHDNCUCYMOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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